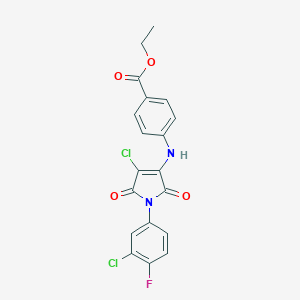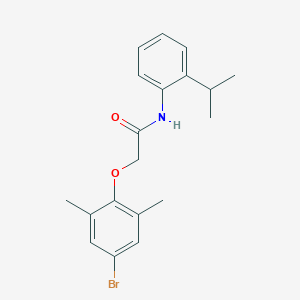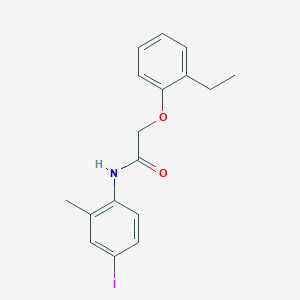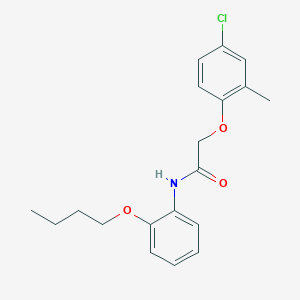![molecular formula C23H24N2O4 B285179 Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate, also known as QD-1, is a chemical compound that belongs to the quinoline family. It has gained attention in recent years due to its potential use in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate involves its binding to sigma-2 receptors, which are located in the endoplasmic reticulum and mitochondria of cells. This binding leads to the modulation of various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has also been shown to induce apoptosis in cancer cells through the activation of the intrinsic pathway.
Biochemical and Physiological Effects:
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has several advantages for use in lab experiments. It has high selectivity for sigma-2 receptors, which allows for specific targeting of these receptors in cells. Additionally, Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has low toxicity, which makes it suitable for use in in vivo studies. However, one limitation of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the use of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate in scientific research. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the exploration of its role in cancer therapy, particularly in combination with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate and its effects on cellular processes.
合成方法
The synthesis of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate involves a multi-step process that begins with the reaction of 2-phenylethylamine with ethyl acetoacetate. This is followed by a cyclization reaction using phosphorus oxychloride and then a carboxylation reaction using carbon dioxide. The final product is obtained through the esterification of the dicarboxylic acid with ethanol. The overall yield of the synthesis is around 20%.
科学研究应用
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to sigma-2 receptors, which are known to be involved in various physiological processes, including cell proliferation, apoptosis, and neurotransmitter release. Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been used in studies investigating the role of sigma-2 receptors in cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C23H24N2O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
diethyl 4-(2-phenylethylamino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-3-28-22(26)17-10-11-20-18(14-17)21(19(15-25-20)23(27)29-4-2)24-13-12-16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,25) |
InChI 键 |
NCXSZQDBJSWEHP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)

![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)



![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)


